molecular formula C15H17F3O2 B3179712 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene CAS No. 223749-70-0

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene

Cat. No.: B3179712
CAS No.: 223749-70-0
M. Wt: 286.29 g/mol
InChI Key: IAELHYITLRGWSB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is a chemical compound known for its unique structure and properties. It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of trifluorobutoxy and dimethyl groups in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene typically involves the reaction of 2,2-dimethylchromene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluorobutoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene involves its interaction with specific molecular targets, such as ion channels. It acts as a potent and selective blocker of the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel-mediated slowly activating potassium current (IKs). This interaction modulates the activity of these channels, affecting cellular processes such as membrane potential and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is unique due to its specific trifluorobutoxy substitution, which imparts distinct chemical properties and enhances its selectivity and potency as an ion channel blocker. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAELHYITLRGWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
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